molecular formula C6H14ClNO B1381798 3-(Aminomethyl)cyclopentanol hydrochloride CAS No. 1445951-54-1

3-(Aminomethyl)cyclopentanol hydrochloride

Cat. No.: B1381798
CAS No.: 1445951-54-1
M. Wt: 151.63 g/mol
InChI Key: APWYXXIYJIIPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)cyclopentanol hydrochloride is a cyclic amino alcohol with the molecular formula C₆H₁₄ClNO. This compound has gained attention in the scientific community due to its potential therapeutic and industrial applications. It is characterized by the presence of an aminomethyl group attached to a cyclopentanol ring, forming a hydrochloride salt.

Scientific Research Applications

3-(Aminomethyl)cyclopentanol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a chiral inducer in asymmetric synthesis.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products

Safety and Hazards

3-(Aminomethyl)cyclopentanol hydrochloride is used for research and development purposes and is not intended for medicinal or household use . Specific safety and hazard information is not reported in the literature.

Mechanism of Action

Target of Action

The primary target of 3-(Aminomethyl)cyclopentanol hydrochloride is the muscarinic receptors in the muscles of the eye . These receptors play a crucial role in controlling the pupil size and the shape of the lens .

Mode of Action

This compound, similar to cyclopentolate, is an anticholinergic . It works by blocking the muscarinic receptors, thus inducing relaxation of the sphincter of the iris and the ciliary muscles . This interaction results in the dilation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia) .

Biochemical Pathways

The compound affects the cholinergic pathway by blocking the muscarinic receptors . This blockade disrupts the normal functioning of the pathway, leading to changes in the pupil size and lens shape .

Pharmacokinetics

When applied topically to the eyes, it causes a rapid, intense cycloplegic and mydriatic effect that is maximal in 15 to 60 minutes; recovery usually occurs within 24 hours . The cycloplegic and mydriatic effects are slower in onset and longer in duration in patients who have dark pigmented irises .

Result of Action

The result of the compound’s action is the dilation of the pupil (mydriasis) and the prevention of the eye from accommodating for near vision (cycloplegia) . This effect is used mainly for diagnostic purposes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the cycloplegic and mydriatic effects are slower in onset and longer in duration in patients who have dark pigmented irises . .

Biochemical Analysis

Biochemical Properties

3-(Aminomethyl)cyclopentanol hydrochloride plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cyclopentanol dehydrogenase and cyclopentanone 1,2-monooxygenase, enzymes involved in the metabolism of cyclopentanol . These interactions are crucial for the conversion of cyclopentanol to glutaric acid, a key metabolic pathway.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it may impact cell signaling pathways by interacting with specific receptors or enzymes, thereby affecting cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to enzymes such as cyclopentanol dehydrogenase and cyclopentanone 1,2-monooxygenase, modulating their activity and influencing metabolic pathways . These interactions can lead to the inhibition or activation of specific enzymes, resulting in changes in cellular metabolism and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the conversion of cyclopentanol to glutaric acid. This process involves enzymes such as cyclopentanol dehydrogenase, cyclopentanone 1,2-monooxygenase, and other related enzymes . These enzymes catalyze the sequential conversion of cyclopentanol to glutaric acid, which is further metabolized in cellular processes. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, as well as its interactions with other biomolecules. Understanding the transport and distribution mechanisms is crucial for optimizing its use in biochemical research and pharmaceutical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization can affect its interactions with enzymes, proteins, and other biomolecules, thereby modulating its biochemical effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Aminomethyl)cyclopentanol hydrochloride typically involves the asymmetric cycloaddition reaction of cyclopentadiene with an N-acylhydroxylamine compound as a chiral inducer . This reaction builds two chiral centers in the target product. The N-acylhydroxylamine compound can be obtained through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine .

Industrial Production Methods

For large-scale industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions. The raw materials are widely available and cost-effective, making the process suitable for large-scale production . The method also boasts high atom economy, low production costs, good stereoselectivity, and high optical purity of the product .

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)cyclopentanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various ketones, aldehydes, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: A cyclic alcohol with similar structural features but lacking the aminomethyl group.

    Cyclopentylamine: Contains an amino group attached to a cyclopentane ring but lacks the hydroxyl group.

    Cyclopentylmethanol: Features a hydroxyl group attached to a cyclopentane ring but lacks the aminomethyl group .

Uniqueness

3-(Aminomethyl)cyclopentanol hydrochloride is unique due to the presence of both an aminomethyl group and a hydroxyl group on the cyclopentane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

3-(aminomethyl)cyclopentan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-4-5-1-2-6(8)3-5;/h5-6,8H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APWYXXIYJIIPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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